molecular formula C18H22N2O3 B14708699 2H-Benzo(a)quinolizine-3-propionitrile, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-oxo- CAS No. 23158-25-0

2H-Benzo(a)quinolizine-3-propionitrile, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-oxo-

Cat. No.: B14708699
CAS No.: 23158-25-0
M. Wt: 314.4 g/mol
InChI Key: QLSCNQCATINUIJ-UHFFFAOYSA-N
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Description

2H-Benzo(a)quinolizine-3-propionitrile, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-oxo- is a complex organic compound with a unique structure that includes a quinolizine core

Preparation Methods

The synthesis of 2H-Benzo(a)quinolizine-3-propionitrile, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-oxo- typically involves multiple steps. One common synthetic route starts with the preparation of 1-ethoxycarbonylmethyl-3,4-dihydroisoquinoline, which is then subjected to a series of reactions to form the desired quinolizine structure . The reaction conditions often include the use of specific solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinolizine derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: Various substituents can be introduced into the quinolizine core under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2H-Benzo(a)quinolizine-3-propionitrile, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-oxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

Similar compounds include other quinolizine derivatives such as:

Properties

CAS No.

23158-25-0

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

3-(9,10-dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)propanenitrile

InChI

InChI=1S/C18H22N2O3/c1-22-17-8-12-5-7-20-11-13(4-3-6-19)16(21)10-15(20)14(12)9-18(17)23-2/h8-9,13,15H,3-5,7,10-11H2,1-2H3

InChI Key

QLSCNQCATINUIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3CC(=O)C(CN3CCC2=C1)CCC#N)OC

Origin of Product

United States

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